2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride
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Overview
Description
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of three methyl groups attached to the benzene ring, along with a benzoyl chloride functional group. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride (SOCl₂) to form 2,4,6-trimethylbenzoyl chloride. This intermediate is then reacted with 3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzene under specific conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of catalysts and controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the benzoyl chloride group can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl Chloride (SOCl₂): Used in the initial synthesis of the benzoyl chloride group.
Pyridine: Often used as a base in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions include amides, esters, carboxylic acids, and benzyl alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: A simpler analog without the additional substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another compound with a similar benzoyl chloride group but different substituents.
Uniqueness
2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride is unique due to its specific substituents, which impart distinct reactivity and properties compared to other benzoyl chlorides. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
921193-21-7 |
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Molecular Formula |
C16H21ClO3 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-(2-prop-2-enoxyethoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C16H21ClO3/c1-5-6-19-7-8-20-10-14-11(2)9-12(3)15(13(14)4)16(17)18/h5,9H,1,6-8,10H2,2-4H3 |
InChI Key |
JKAIGCVGHGZQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1COCCOCC=C)C)C(=O)Cl)C |
Origin of Product |
United States |
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